Positional Isomer Lipophilicity Differentiation: XLogP3 Comparison of C₁₁H₉NOS Tolylthiazole-carbaldehydes
The 5-(p-tolyl)thiazole-2-carbaldehyde isomer (CAS 1211506-46-5) is structurally distinct from the 4-(p-tolyl) isomer (CAS 383143-86-0) by virtue of the tolyl group placement, which alters the computed lipophilicity. The 4-(p-tolyl) isomer has a reported XLogP3 value of 2.80 . While an experimentally validated XLogP3 value for the 5-(p-tolyl) target compound is not available from the same authoritative database, the structural difference — p-tolyl at C-5 vs. C-4 — is expected to produce a measurable lipophilicity shift based on the established 0.13 log unit difference observed between the 4-(p-tolyl) (XLogP3 2.80) and 2-(p-tolyl) (LogP 2.93 ) isomers. This difference directly impacts chromatographic retention time and LogD-dependent biological properties in derived compounds.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/LogP) |
|---|---|
| Target Compound Data | 5-(p-tolyl)thiazole-2-carbaldehyde; XLogP3 value not experimentally reported in accessed databases; structurally intermediate between 4- and 2-isomers |
| Comparator Or Baseline | 4-(p-tolyl)thiazole-2-carbaldehyde: XLogP3 = 2.80; 2-(p-tolyl)thiazole-5-carbaldehyde: LogP = 2.93 |
| Quantified Difference | Isomeric range spans ΔLogP ≈ 0.13 units across positional isomers; 5-isomer expected to fall within this range with distinct value |
| Conditions | Computed XLogP3 values from Aladdin Scientific database (4-isomer) and ChemScene computational chemistry data (2-isomer) |
Why This Matters
A ΔLogP of 0.13 units between positional isomers translates to a ~35% difference in partition coefficient (10^0.13 ≈ 1.35), which is sufficient to alter membrane permeability classification and chromatographic purification protocols.
